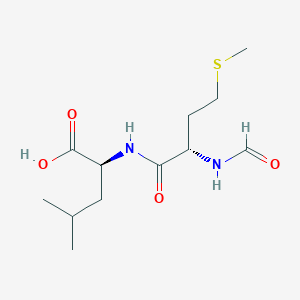

N-Formyl-L-methionyl-L-leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

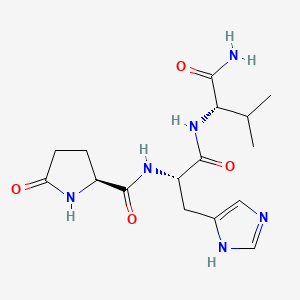

N-Formyl-L-methionyl-L-leucine is a tripeptide composed of L-methionine and L-leucine with a formyl group at the amino terminus. This compound is known for its role in inducing leucocyte chemotaxis and macrophage activation. It acts as a ligand for the formyl peptide receptor (FPR), which is involved in the immune response by directing leukocytes to sites of infection or inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-L-methionyl-L-leucine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

Protection of Amino Groups: The amino groups of L-methionine and L-leucine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Formylation: The N-terminal amino group is formylated using formic acid or a formylating agent like formic anhydride.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of coupling and deprotection, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-methionyl-L-leucine undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

Reduction: The formyl group can be reduced to an amino group using reducing agents such as sodium borohydride.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: N-Methyl-L-methionyl-L-leucine.

Substitution: N-Substituted derivatives of L-methionyl-L-leucine.

Scientific Research Applications

N-Formyl-L-methionyl-L-leucine has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and studying peptide bond formation.

Biology: Acts as a chemotactic agent for leukocytes, aiding in the study of immune response mechanisms.

Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

Industry: Used in the development of diagnostic assays and as a standard in analytical techniques

Mechanism of Action

N-Formyl-L-methionyl-L-leucine exerts its effects by binding to the formyl peptide receptor (FPR) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the polymerization of actin, chemotaxis, and the release of inflammatory mediators. The primary molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Similar Compounds

N-Formyl-L-methionine: A derivative of L-methionine with a formyl group, used in protein synthesis initiation in prokaryotes.

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with an additional phenylalanine residue, known for its potent chemotactic properties

Uniqueness

N-Formyl-L-methionyl-L-leucine is unique due to its specific role in immune response modulation and its simpler structure compared to other formylated peptides. Its ability to selectively activate FPR and induce chemotaxis makes it a valuable tool in immunological research .

Properties

CAS No. |

18321-99-8 |

|---|---|

Molecular Formula |

C12H22N2O4S |

Molecular Weight |

290.38 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C12H22N2O4S/c1-8(2)6-10(12(17)18)14-11(16)9(13-7-15)4-5-19-3/h7-10H,4-6H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t9-,10-/m0/s1 |

InChI Key |

QTAUYVXANXTPNC-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)